molecular formula C8H2F5N B3031174 2,6-Difluoro-3-(trifluoromethyl)benzonitrile CAS No. 1806333-92-5

2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B3031174
CAS No.: 1806333-92-5
M. Wt: 207.10
InChI Key: MSZXOQCUAPUNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-(trifluoromethyl)benzonitrile (DFTB) is a versatile organic molecule that has found a variety of applications in scientific research and laboratory experiments. DFTB is a highly effective, low-cost synthetic reagent that can be used to synthesize a variety of organic compounds. It is also a key component in the synthesis of several pharmaceuticals and other organic compounds.

Scientific Research Applications

1. Dermatological Applications

2,6-Difluoro-3-(trifluoromethyl)benzonitrile and its derivatives have been explored for dermatological applications. For instance, a related compound, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has shown potential in the treatment of androgenetic alopecia and for controlling sebum production. Its rapid metabolism and reduced systemic side effects make it a candidate for dermatological use without significant systemic pharmacological effects (Li et al., 2008).

2. Battery Technology

In the field of energy storage, specifically lithium-ion batteries, derivatives of this compound have been utilized. 4-(Trifluoromethyl)-benzonitrile, for example, has been employed as an electrolyte additive in high voltage lithium ion batteries, showing significant improvement in cyclic stability and capacity retention (Huang et al., 2014).

3. Photophysical Studies

The compound and its variations have been studied in photochemical contexts. Research has been conducted on the photochemical addition of compounds like 2,2,2-trifluoroethanol to benzonitrile, which aids in understanding the photophysical properties and reactions of these compounds (Foster et al., 1998).

4. Chemical Synthesis and Catalysis

Various derivatives of this compound have been synthesized for different purposes. For example, the iodination of related compounds has been studied under continuous flow conditions, providing insights into regioselective synthesis and process optimization in organic chemistry (Dunn et al., 2018).

5. Polymer and Material Science

In the domain of polymer science and material engineering, trifluoromethylated derivatives of benzonitriles, including this compound, have been used in the synthesis of materials like partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers. These materials find applications in fuel cells and other energy-related technologies (Sankir et al., 2007).

Safety and Hazards

“2,6-Difluoro-3-(trifluoromethyl)benzonitrile” is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . These statements indicate toxicity if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZXOQCUAPUNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243039
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806333-92-5
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806333-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.